N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide, also known as MPBD, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction plays a crucial role in the regulation of the tumor suppressor protein p53, which is often inactivated in cancer cells. The development of small-molecule inhibitors of the MDM2-p53 interaction has been an active area of research in cancer therapy, and MPBD has shown promising results in preclinical studies.
Scientific Research Applications
- Researchers have reported bioactive molecules containing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- The intricate structure of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide makes it valuable for material synthesis. Its versatility allows for the creation of novel materials with tailored properties.
- Some derivatives of this compound have shown promise in neuroprotection. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol (MMPP) exhibited reduced p-STAT3 expression in MPTP-induced brain injury models .
- Researchers have explored the synthesis and reactivity of propargylamines, which can be derived from N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide .
- The compound’s structural features make it suitable for enzyme inhibition studies. Researchers have investigated its potential as a carbonic anhydrase inhibitor .
- The stereoisomers and spatial orientation of substituents in pyrrolidine compounds impact their biological profiles. Understanding these relationships can guide the design of new drug candidates .
Drug Discovery and Medicinal Chemistry
Material Science and Synthesis
Neuroscience and Neuroprotection
Organic Synthesis and Chemical Reactions
Biological Assays and Enzyme Inhibition
Chemical Biology and Targeted Therapies
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity, which could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-14(2)11-15(10-13)20(24)21-16-6-7-17(18(12-16)25-3)22-8-4-5-19(22)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPYPGSOOYAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide |
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